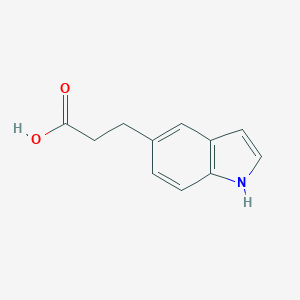

3-(1H-Indol-5-YL)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1,3,5-7,12H,2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLLZURKPNGXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622432 | |

| Record name | 3-(1H-Indol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192717-19-4 | |

| Record name | 3-(1H-Indol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-indol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-Indol-5-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route to 3-(1H-indol-5-yl)propanoic acid, a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and derivatives of this compound have been investigated for various therapeutic applications, including as inhibitors of cytosolic phospholipase A2α (cPLA2α), which are implicated in inflammatory diseases.[1][2] This document details the experimental protocols and presents quantitative data for the synthesis, tailored for researchers and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from commercially available 5-bromoindole. The general strategy involves a Heck reaction to introduce a propenoate group at the 5-position of the indole ring, followed by hydrolysis of the resulting ester and subsequent reduction of the double bond to yield the desired propanoic acid.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies.[1]

Step 1: Synthesis of Methyl (E)-3-(1H-indol-5-yl)acrylate

This step employs a Palladium-catalyzed Heck reaction to couple 5-bromoindole with methyl acrylate.

Materials:

-

5-Bromoindole

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(o-tolyl)phosphine (P(o-tolyl)3)

-

Triethylamine (Et3N)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of 5-bromoindole in acetonitrile, add triethylamine, methyl acrylate, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford methyl (E)-3-(1H-indol-5-yl)acrylate.

Step 2: Synthesis of (E)-3-(1H-indol-5-yl)acrylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl (E)-3-(1H-indol-5-yl)acrylate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl (E)-3-(1H-indol-5-yl)acrylate in a mixture of THF and methanol.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Concentrate the reaction mixture to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield (E)-3-(1H-indol-5-yl)acrylic acid.

Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid side chain.

Materials:

-

(E)-3-(1H-indol-5-yl)acrylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H2)

Procedure:

-

Dissolve (E)-3-(1H-indol-5-yl)acrylic acid in methanol.

-

Add 10% palladium on carbon catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its intermediates.

| Step | Reactants | Key Reagents | Solvent(s) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1. Heck Reaction | 5-Bromoindole, Methyl acrylate | Pd(OAc)2, P(o-tolyl)3, Et3N | MeCN | Not specified | Not specified | ~80-90 |

| 2. Ester Hydrolysis | Methyl (E)-3-(1H-indol-5-yl)acrylate | aq. NaOH | THF, MeOH | Not specified | Room Temp. | >95 |

| 3. Double Bond Reduction | (E)-3-(1H-indol-5-yl)acrylic acid | H2, Pd/C | MeOH | Not specified | Room Temp. | >95 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Chemical Reaction Pathway

The detailed chemical transformations are depicted in the following diagram.

Caption: Synthetic scheme for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental nuances and characterization data.[1] The versatility of the indole core continues to make it a focal point in the development of novel therapeutics.

References

A Technical Guide to the Chemical Properties of 3-(1H-Indol-5-yl)propanoic Acid and its Isomer 3-(1H-Indol-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-indol-5-yl)propanoic acid and its more extensively studied isomer, 3-(1H-indol-3-yl)propanoic acid, also known as Indole-3-propionic acid (IPA). Due to the limited publicly available data for the 5-yl isomer, this document will primarily focus on the well-documented 3-yl isomer, while presenting the available information for the 5-yl variant.

Chemical Identity and Properties

A summary of the key chemical identifiers and physicochemical properties for both isomers is presented below. It is important to note the significant disparity in the available data between the two compounds.

This compound

This isomer is primarily available as a chemical intermediate for organic synthesis and pharmaceutical research.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 192717-19-4 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4][5] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Appearance | N/A | N/A |

| Melting Point | N/A | N/A |

| Boiling Point | N/A | N/A |

| Solubility | N/A | N/A |

| pKa | N/A | N/A |

| logP | 2.1851 | [5] |

| Purity | 95% | [1][2] |

| Storage | 2-8 °C or Room Temperature, protect from light, keep sealed and dry | [1][2][3] |

3-(1H-Indol-3-yl)propanoic Acid (Indole-3-propionic Acid, IPA)

This isomer is a well-characterized compound with known biological activities. It is a metabolite produced by the human gut microbiota.[6]

| Property | Value | Source |

| IUPAC Name | 3-(1H-indol-3-yl)propanoic acid | [7][8][9] |

| Synonyms | 3-Indolepropionic acid, Indole-3-propionic acid, IPA, β-(3-Indolyl)propionic acid | [7][9] |

| CAS Number | 830-96-6 | [7][9] |

| Molecular Formula | C₁₁H₁₁NO₂ | [7][9] |

| Molecular Weight | 189.21 g/mol | [7][10] |

| Appearance | White patchy crystals, Off-white to light brown crystalline solid | [10][11] |

| Melting Point | 132-135 °C | [7] |

| Boiling Point | 417.6 ± 20.0 °C at 760 mmHg; 82 °C (Note: Significant discrepancy in reported values) | [10][12] |

| Solubility | Slightly soluble in cold water; Soluble in hot water, ethanol (50 mg/mL), ether, acetone, benzene, chloroform, ethyl acetate, DMF (~30 mg/mL), and DMSO (~30 mg/mL) | [7][10] |

| pKa | 4.77 ± 0.10 (Predicted) | [10] |

| logP | 1.76, 2.4 | [12][13] |

Biological Activity and Signaling Pathways of 3-(1H-Indol-3-yl)propanoic Acid

Indole-3-propionic acid (IPA) has garnered significant interest for its diverse biological activities. It is recognized as a potent antioxidant and has been investigated for its therapeutic potential in various diseases.[12]

Antioxidant and Neuroprotective Effects

IPA is a powerful scavenger of hydroxyl radicals, even more so than melatonin.[12] Unlike many other antioxidants, it does not appear to generate reactive pro-oxidant intermediates after scavenging radicals.[12] This property has led to research into its potential for treating neurodegenerative conditions like Alzheimer's disease.[6][12]

Anti-inflammatory Activity

IPA has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, suggesting its potential in managing inflammatory conditions.[14]

Caption: Inhibition of the NF-κB signaling pathway by Indole-3-propionic acid (IPA).

Other Potential Activities

Research has also suggested that derivatives of indole-propanoic acid may possess antimicrobial, antifungal, anti-allergic, and antitumor properties, highlighting the therapeutic potential of this chemical scaffold.[15][16][17]

Experimental Protocols

Synthesis of 3-(1H-indol-3-yl)propanoic Acid Derivatives

A general method for synthesizing derivatives of 3-(1H-indol-3-yl)propanoic acid involves the reaction of indole-3-carbaldehyde with a substituted phenyl compound, followed by reaction with 2-bromopropanoic acid.[16]

Caption: General synthesis workflow for indole-propanoic acid derivatives.

A patented process for the production of 3-indolepropionic acids involves reacting an indole with acrylic acid at elevated temperatures (225-300 °C) in the presence of a strong base catalyst such as sodium hydroxide or potassium hydroxide.[18]

Conclusion

While this compound serves as a valuable building block in synthetic chemistry, its biological properties remain largely unexplored in publicly accessible literature. In contrast, its isomer, 3-(1H-indol-3-yl)propanoic acid (IPA), is a well-documented, biologically active molecule with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory applications. Further research into the biological activities of the 5-yl isomer may reveal novel therapeutic avenues. This guide provides a foundational resource for professionals in the fields of chemical research and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound; CAS No.: 192717-19-4 [chemshuttle.com]

- 3. 192717-19-4|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. molbase.com [molbase.com]

- 6. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 7. Indole-3-propionic acid, 98% | Fisher Scientific [fishersci.ca]

- 8. indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. 1H-Indole-3-propanoic acid [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 3-Indolepropionic acid | CAS#:830-96-6 | Chemsrc [chemsrc.com]

- 13. 3-(1H-indol-3-yl)propanoate | C11H10NO2- | CID 3292996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. BioKB - Relationship - 3-(1H-indol-3-yl)propanoic acid - inhibits - inflammatory response [biokb.lcsb.uni.lu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(1H-Indol-5-YL)propanoic acid (CAS: 192717-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-5-YL)propanoic acid, with the Chemical Abstracts Service (CAS) number 192717-19-4, is a heterocyclic compound featuring an indole core functionalized with a propanoic acid group at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily explored for its potential as an intermediate in the synthesis of various biologically active molecules.[1] Its structural isomer, 3-(1H-indol-3-yl)propanoic acid (IPA), is a well-characterized microbial metabolite of tryptophan with extensive biological activities. However, the 5-substituted isomer possesses distinct chemical and pharmacological properties that warrant specific investigation.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes, and known biological activities with a focus on its role as a scaffold for developing G-protein coupled receptor 40 (GPR40) agonists and cytosolic phospholipase A2α (cPLA2α) inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dry, sealed container away from light.[1]

| Property | Value | Source |

| CAS Number | 192717-19-4 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| MDL Number | MFCD11100576 | [1] |

Synthesis and Experimental Protocols

3.1. Proposed Synthetic Pathway

A potential synthetic route involves a multi-step process starting from a suitable indole precursor. A common strategy is the Fischer indole synthesis followed by functionalization at the 5-position. An alternative, and more direct approach for introducing the propanoic acid side chain, is through a Heck reaction or a similar cross-coupling reaction on a 5-bromoindole precursor.

A generalized synthetic scheme for related indole-5-propanoic acid derivatives is presented below.[2] This involves the Sonogashira coupling to introduce an aryl group at the C2 position, followed by cyclization to form the indole ring, and subsequent hydrolysis to yield the final propanoic acid. To synthesize the parent compound, one would start with a precursor that does not have the aryl halide for the Sonogashira reaction, or a protecting group that can be removed.

3.2. Experimental Protocol: General Procedure for Hydrolysis (Final Step)

This protocol is adapted from the synthesis of related derivatives and outlines the final hydrolysis step to yield the carboxylic acid.[2]

-

Dissolution: Dissolve the ester-protected indole-5-propanoate intermediate in a suitable solvent mixture, such as methanol (MeOH) and water.

-

Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH), to the solution.

-

Reaction: Stir the reaction mixture at a moderate temperature (e.g., 40 °C) for a sufficient period to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

3.3. Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is recommended to determine the purity of the final compound.

Biological Activity and Signaling Pathways

Research into this compound and its derivatives has primarily focused on two key biological targets: G-protein coupled receptor 40 (GPR40) and cytosolic phospholipase A2α (cPLA2α).

4.1. GPR40 Agonism

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells by free fatty acids leads to an enhancement of glucose-stimulated insulin secretion (GSIS).[2][3]

A series of 3-(2-aryl-1H-indol-5-yl)propanoic acid derivatives have been identified as potent GPR40 agonists.[2] Notably, some of these derivatives have been characterized as GPR40 full agonists, activating both the Gq and Gs signaling pathways.[3][4] This dual activation is considered beneficial for promoting insulin and glucagon-like peptide-1 (GLP-1) secretion.[3]

The table below summarizes the GPR40 agonistic activity of some representative 3-(2-aryl-1H-indol-5-yl)propanoic acid derivatives.[2]

| Compound | R (Aryl Group) | EC₅₀ (nM) for GPR40 |

| 8h | 4-fluoro-2-methylphenyl | 58.6 |

| 8i | 2,5-dimethylphenyl | 37.8 |

| 8o | 2,4-dimethylphenyl | 9.4 |

4.1.1. GPR40 Signaling Pathway

The activation of GPR40 by an agonist like a this compound derivative initiates a cascade of intracellular events leading to enhanced insulin secretion. This involves both Gq- and Gs-mediated pathways.

4.2. Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid have also been designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α).[5][6] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibition of this enzyme is a therapeutic strategy for various inflammatory conditions.

Structure-activity relationship (SAR) studies have revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are important for potent inhibitory activity against cPLA2α.[5] One of the optimized compounds, 56n (ASB14780), demonstrated significant inhibitory potency and oral efficacy in animal models of inflammation and asthma.[5][6]

The table below shows the inhibitory activity of a lead compound from this series.[5]

| Compound | Description | IC₅₀ (µM) against isolated cPLA2α |

| 13b | 3-(3-phenethyl-1-phenyl-1H-indol-5-yl)propanoic acid | 0.075 |

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery. While its own biological activities are not extensively documented, its derivatives have shown promising activity as GPR40 full agonists for the potential treatment of type 2 diabetes and as cPLA2α inhibitors for inflammatory diseases. The synthetic methodologies developed for its derivatives provide a solid foundation for the synthesis of the parent compound and further exploration of its chemical space. This technical guide summarizes the current knowledge on this compound, providing a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 3-(1H-Indol-5-YL)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(1H-indol-5-yl)propanoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been extensively investigated as potent and selective modulators of various physiological pathways implicated in inflammation, metabolic disorders, and allergic diseases. This technical guide provides an in-depth overview of the core biological activities of these derivatives, focusing on their roles as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), inhibitors of cytosolic phospholipase A2α (cPLA2α), and agonists of G-protein coupled receptor 40 (GPR40). Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways and experimental workflows are presented to support further research and drug development efforts in this area.

Core Biological Activities and Data

The biological activities of this compound derivatives are largely dictated by the nature and position of substituents on the indole core. Structure-activity relationship (SAR) studies have enabled the optimization of these compounds for specific targets, leading to the identification of potent and selective modulators.

CRTH2 Receptor Antagonism

A significant area of investigation for this compound derivatives has been their potential as antagonists of the CRTH2 receptor, a key player in type 2 inflammatory responses. The CRTH2 receptor is activated by prostaglandin D2 (PGD2), leading to the migration and activation of Th2 lymphocytes, eosinophils, and basophils, which are central to the pathophysiology of asthma and allergic diseases.[1] Antagonism of this receptor is a promising therapeutic strategy for these conditions.

Quantitative Data for CRTH2 Antagonists

| Compound ID | Modification | Assay Type | IC50 (nM) | Reference |

| Indole-1-sulfonyl-3-acetic acid derivative | N-sulfonyl-3-acetic acid substitution | CRTH2 Binding | Potent | [2] |

| 7-Azaindole-3-acetic acid derivative | 7-Azaindole core | Eosinophil Shape Change | Highly Potent | [3] |

| Thiazoleacetic acid derivative | Thiazoleacetic acid scaffold | CRTH2 Binding | Potent | [4] |

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Certain 3-(1-aryl-1H-indol-5-yl)propanoic acids have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α).[5][6] This enzyme plays a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a key target for the development of anti-inflammatory drugs.

Quantitative Data for cPLA2α Inhibitors

| Compound ID | N1-Phenyl Substitution | C3-Substitution | cPLA2α IC50 (µM) | Reference |

| 13a | Unsubstituted | Benzyl | 0.18 | [5] |

| 13b | Unsubstituted | Phenethyl | 0.075 | [5] |

| 56n (ASB14780) | p-O-substituted | Phenethyl | Potent | [5][6] |

GPR40 Agonism

Derivatives of 3-(2-aryl-1H-indol-5-yl)propanoic acid have been developed as agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7] GPR40 is predominantly expressed on pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Agonism of GPR40 is a therapeutic strategy for the treatment of type 2 diabetes.

Quantitative Data for GPR40 Agonists

| Compound ID | C2-Aryl Substitution | GPR40 Agonistic Activity (EC50, nM) | Reference |

| 8h | Substituted Phenyl | 58.6 | [7] |

| 8i | Substituted Phenyl | 37.8 | [7] |

| 8o | Substituted Phenyl | 9.4 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

CRTH2 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds to the CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTH2.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

-

Radioligand: [3H]-PGD2.

-

Non-specific competitor: 10 µM unlabeled PGD2.

-

Test compounds.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membranes from HEK293-hCRTH2 cells.

-

In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of [3H]-PGD2 (final concentration ~2.5 nM), and 150 µL of cell membrane suspension (20-40 µg protein).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM unlabeled PGD2.

-

Incubate the plate at room temperature for 90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 values for the test compounds.

Eosinophil Shape Change Assay

This functional assay measures the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a hallmark of their activation.

Materials:

-

Isolated human eosinophils.

-

Assay Buffer (e.g., HBSS with Ca2+ and Mg2+).

-

PGD2.

-

Test compounds.

-

Formaldehyde solution for cell fixation.

-

Flow cytometer.

Procedure:

-

Pre-incubate isolated human eosinophils with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

-

Stimulate the cells with a sub-maximal concentration of PGD2 (e.g., 10 nM) for 5-10 minutes at 37°C.

-

Fix the cells by adding an equal volume of cold 4% formaldehyde solution.

-

Analyze the cell morphology by flow cytometry, measuring changes in forward scatter (FSC) and side scatter (SSC).

-

Quantify the percentage of cells that have undergone a shape change and determine the IC50 of the test compounds.

cPLA2α Enzyme Inhibition Assay

This assay determines the inhibitory activity of compounds against the cPLA2α enzyme.

Materials:

-

Recombinant human cPLA2α enzyme.

-

Substrate: Vesicles containing a fluorescently labeled phospholipid (e.g., NBD-PC).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT.

-

Test compounds.

-

Fluorescence plate reader.

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the cPLA2α enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate vesicles.

-

Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 460/534 nm for NBD). The cleavage of the fluorescent phospholipid by cPLA2α results in an increase in fluorescence.

-

Calculate the initial reaction rates and determine the IC50 values of the test compounds.

GPR40 NFAT Luciferase Reporter Assay

This cell-based assay is used to screen for GPR40 agonists by measuring the activation of the NFAT signaling pathway.

Materials:

-

CHO-K1 or HEK293 cells co-transfected with human GPR40 and an NFAT-responsive luciferase reporter gene.

-

Cell culture medium.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and incubate overnight.

-

Replace the medium with serum-free medium and add the test compounds at various concentrations.

-

Incubate the cells for 5-6 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 values of the test compounds.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

CRTH2 Signaling Pathway

Caption: CRTH2 receptor signaling cascade upon PGD2 binding.

General Workflow for Biological Activity Screening

Caption: A generalized workflow for screening and optimizing indole derivatives.

Synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids

Caption: A representative synthetic route to 3-(1-aryl-1H-indol-5-yl)propanoic acids.

Conclusion

The this compound scaffold has proven to be a rich source of biologically active molecules with significant therapeutic potential. The derivatives discussed in this guide, acting as CRTH2 antagonists, cPLA2α inhibitors, and GPR40 agonists, highlight the chemical tractability and diverse pharmacological applications of this core structure. The provided data, experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics for inflammatory, allergic, and metabolic diseases. Further exploration of this chemical space is warranted to uncover new biological activities and to optimize existing lead compounds for clinical development.

References

- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of SAR features by modifications of thiazoleacetic acids as CRTH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Indolepropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolepropanoic acids, a class of tryptophan-derived metabolites, have garnered significant scientific interest due to their diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the three main isomers: indole-1-propionic acid, indole-2-propionic acid, and the extensively studied indole-3-propionic acid. We delve into the key experimental methodologies for their synthesis, present quantitative data in structured tables, and visualize the intricate signaling pathways they modulate. This document serves as a core resource for researchers and professionals in drug development seeking a deeper understanding of these promising compounds.

Introduction

The indolepropanoic acids are a group of aromatic carboxylic acids characterized by an indole nucleus linked to a propanoic acid moiety. While sharing a common structural backbone, the position of the propanoic acid chain on the indole ring dictates their distinct chemical and biological properties. The most prominent and well-researched of these is indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota with potent antioxidant, anti-inflammatory, and neuroprotective effects.[1] Its isomers, indole-1-propionic acid and indole-2-propionic acid, are less studied but represent an emerging area of research. This guide will explore the historical context of their discovery, from early synthetic chemistry to their identification as key players in host-microbiome interactions.

Discovery and History

The journey of indolepropanoic acids from chemical curiosities to molecules of significant biological relevance spans over a century of scientific inquiry.

Indole-3-Propionic Acid (IPA): The Microbiome's Messenger

The neuroprotective, antioxidant, and anti-amyloid properties of IPA were first reported in 1999.[2] However, its origins as a product of microbial metabolism were elucidated later. It is now understood that IPA is endogenously produced by the human gut microbiota, with the species Clostridium sporogenes being a key synthesizer.[2] This bacterium metabolizes tryptophan, an essential amino acid, into IPA.[2] This discovery has been pivotal in understanding the gut-brain axis and the influence of microbial metabolites on host health. Research has since expanded to investigate its role in various conditions, including neurodegenerative diseases, inflammatory bowel disease, and metabolic disorders.[3][4][5]

Indole-1-Propionic Acid and Indole-2-Propionic Acid: The Lesser-Known Isomers

The histories of indole-1-propionic acid and indole-2-propionic acid are primarily rooted in synthetic organic chemistry. Early methods for the synthesis of indole-1-propionic acid involved the reaction of indole with acrylic acid. More contemporary approaches utilize the cyanoethylation of indole followed by hydrolysis of the resulting indole-1-propionitrile. The biological activities of these isomers are not as extensively characterized as those of IPA, representing a promising frontier for future research.

Chemical Synthesis of Indolepropanoic Acids

Several synthetic routes have been developed for the production of indolepropanoic acids, each with its own advantages and historical significance.

Fischer Indole Synthesis

A classic method for the synthesis of indole derivatives, the Fischer indole synthesis, can be adapted to produce indolepropanoic acids. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[6]

Synthesis from Indole

More direct methods starting from the indole core are commonly employed for the synthesis of indole-3-propionic acid.

A historical and practical method involves the reaction of indole with acrylonitrile to form 3-indolepropionitrile, which is subsequently hydrolyzed to yield indole-3-propionic acid.[7]

Another established method is the reaction of indole with β-propiolactone, which directly yields indole-3-propionic acid.

Multi-component Synthesis

Modern synthetic chemistry has introduced efficient one-pot, multi-component reactions for the synthesis of 3-indolepropionic acids, offering high yields and procedural simplicity.[8]

Synthesis of Indole-1-Propionic Acid

The synthesis of indole-1-propionic acid is typically achieved through the cyanoethylation of indole with acrylonitrile, followed by the hydrolysis of the resulting nitrile.[9]

Synthesis of Indole-2-Propionic Acid

The synthesis of indole-2-propionic acid is more complex and can be achieved through multi-step sequences, often starting from 2-substituted indoles such as ethyl indole-2-carboxylate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of indolepropanoic acids.

Synthesis of 3-Indolepropionic Acid via Reaction with Acrylic Acid

Example Protocol: [7]

-

Reactants: Indole (2.0 mols), acrylic acid (2.2 mols), and potassium hydroxide (85% purity, 2.7 mols).

-

Procedure:

-

The reactants are heated at 250°C in a stainless steel rocker autoclave under autogenous pressure for 17 hours.

-

The reaction mixture is cooled to below 100°C, and 500 ml of water is added.

-

The mixture is held at 100°C for 30 minutes to dissolve the potassium salt of the product.

-

After cooling, the mixture is filtered to remove unreacted indole and then acidified to approximately pH 1 with concentrated hydrochloric acid.

-

The precipitated solids are collected and dried to yield crude 3-indolepropionic acid.

-

-

Purification: The crude product can be recrystallized from water.

Multi-component Synthesis of 3-Indolepropionic Acids

Example Protocol: [8]

-

Reactants: Commercially available indoles, aldehydes, and malonic acid.

-

Procedure: A three-component, one-pot procedure is employed. While the specific conditions can vary, a typical approach involves the condensation of the three components in a suitable solvent, often with a catalyst. This methodology affords high yields without the need for chromatographic purification.

Synthesis of Indole-1-propionitrile (Precursor to Indole-1-propionic acid)

Example Protocol: [9]

-

Reactants: Indole derivatives, acrylonitrile, pyridine, and potassium hydroxide.

-

Procedure:

-

Cyanoethylation of the indole derivative is carried out using acrylonitrile in a mixture of pyridine and potassium hydroxide.

-

The resulting indole-1-propionitrile derivatives are formed.

-

These nitriles can be readily hydrolyzed in a basic medium to the corresponding indole-1-propionic acid derivatives.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of indolepropanoic acids.

| Synthesis Method | Reactants | Conditions | Yield | Reference |

| Reaction with Acrylic Acid | Indole, Acrylic Acid, KOH | 250°C, 17h | 80% (crude) | [7] |

| Multi-component Synthesis | Indole, Aldehyde, Malonic Acid | Varies | High | [8] |

| Compound | Biological Activity | Model System | Quantitative Measure | Reference |

| Indole-3-propionic acid | Neuroprotection | Primary neurons and neuroblastoma cells | Significant reduction in toxicity from amyloid β-protein | [10] |

| Indole-3-propionic acid | Anti-inflammatory | Proximal tubular cells | Suppression of indoxyl sulfate-induced gene expression | [1] |

| Indole-3-propionic acid | AhR Activation | Reporter gene assay | Dose-dependent activation | [11] |

| Indole-3-propionic acid | PXR Activation | In vivo mouse model | Induction of PXR target genes (Mdr1, Cyp3a11, Ugt1a1) | [3][4] |

Signaling Pathways

Indole-3-propionic acid exerts many of its biological effects through the activation of specific intracellular signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) pathways.[12]

Aryl Hydrocarbon Receptor (AhR) Signaling

IPA is a known ligand for the AhR, a ligand-activated transcription factor.[13] Upon binding IPA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, modulating their transcription.[14] This pathway is implicated in the regulation of immune responses and cellular metabolism.[15]

Pregnane X Receptor (PXR) Signaling

IPA is also an agonist for the PXR, a nuclear receptor that plays a crucial role in xenobiotic metabolism and inflammation.[3][4] Activation of PXR by IPA leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PXR response elements (PXREs) on DNA, regulating the expression of genes involved in detoxification and immune modulation, such as those encoding for cytochrome P450 enzymes and drug transporters.[3][4][5] This pathway is particularly important for maintaining intestinal barrier function.[2]

Conclusion

The study of indolepropanoic acids, particularly indole-3-propionic acid, has evolved from fundamental organic chemistry to the forefront of microbiome research and drug discovery. The intricate relationship between gut bacteria, dietary tryptophan, and the production of these bioactive molecules highlights a complex and elegant system of inter-kingdom communication that profoundly impacts host health. The well-documented antioxidant, anti-inflammatory, and neuroprotective properties of IPA, mediated through signaling pathways such as AhR and PXR, present exciting opportunities for the development of novel therapeutics for a range of diseases. While the biological roles of indole-1-propionic acid and indole-2-propionic acid are less understood, they represent a fertile ground for future investigation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the fascinating world of indolepropanoic acids and unlock their full therapeutic potential.

References

- 1. Indole-3-propionic acid suppresses indoxyl sulfate-induced expression of fibrotic and inflammatory genes in proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]

- 8. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. AHR is a master regulator of diverse pathways in endogenous metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. bioengineer.org [bioengineer.org]

An In-depth Technical Guide to 3-(1H-Indol-5-YL)propanoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-5-yl)propanoic acid is a key heterocyclic building block in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its rigid indole core and modifiable propanoic acid side chain make it a valuable scaffold for the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the application of this compound as a central structural motif in the development of novel therapeutics, with a focus on its role in generating inhibitors of cytosolic phospholipase A2α (cPLA2α) and agonists of G-protein coupled receptor 40 (GPR40).

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Solid |

| Storage | Room temperature, away from light, dry, sealed |

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships (SAR). The general synthetic workflow involves the construction of the indole ring system, followed by modifications at different positions.

Experimental Protocol: Synthesis of 3-(2-aryl-1H-indol-5-yl)propanoic Acid Derivatives (GPR40 Agonists)

This protocol is adapted from the synthesis of GPR40 agonists.[1]

-

Esterification of 4-amino-3-iodobenzoic acid: 4-amino-3-iodobenzoic acid is refluxed in ethanol with sulfuric acid to yield ethyl 4-amino-3-iodobenzoate.

-

Sonogashira Coupling: The resulting ester is coupled with a terminal alkyne (e.g., phenylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in a suitable solvent like triethylamine to form the corresponding 2-alkynyl aniline intermediate.

-

Indole Formation: The 2-alkynyl aniline intermediate undergoes gold-catalyzed (e.g., AuCl₃) cyclization in a solvent such as ethanol to form the ethyl 3-(2-aryl-1H-indol-5-yl)propanoate.

-

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid using a base like sodium hydroxide in a mixture of THF and methanol, followed by acidification to yield the desired 3-(2-aryl-1H-indol-5-yl)propanoic acid derivative.

Role in the Development of cPLA2α Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[2][3] The structure-activity relationship studies reveal that the 1-aryl group, a substituent at the 3-position, and the 5-propanoic acid group on the indole core are crucial for inhibitory activity.

Signaling Pathway of cPLA2α

Quantitative Data: cPLA2α Inhibition

The following table summarizes the inhibitory activity of selected 3-(1-aryl-1H-indol-5-yl)propanoic acid derivatives against cPLA2α.[3]

| Compound | R (substituent at C3) | N-substituent | IC₅₀ (µM) |

| 13a | Benzyl | Phenyl | 0.18 |

| 13b | Phenethyl | Phenyl | 0.075 |

| 56n (ASB14780) | Phenethyl | 4-(2-morpholinoethoxy)phenyl | 0.007 |

Experimental Protocol: cPLA2α Enzyme Assay

This protocol is a general representation based on methods described for cPLA2α inhibitors.[2]

-

Enzyme Preparation: Recombinant human cPLA2α is used as the enzyme source.

-

Substrate Preparation: A fluorescent substrate, such as a derivative of arachidonic acid linked to a fluorophore, is prepared in a suitable buffer.

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the test compound (derivatives of this compound) for a specified time.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescent substrate.

-

Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by cPLA2α, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Role in the Development of GPR40 Agonists

This compound has also been employed as a scaffold for the development of G-protein coupled receptor 40 (GPR40) agonists. GPR40, also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1]

Signaling Pathway of GPR40

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(1H-Indol-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-yl)propanoic acid is a molecule of significant interest in pharmacology and drug development. This guide focuses primarily on the extensively studied isomer, 3-(1H-Indol-3-yl)propanoic acid , commonly known as Indole-3-propionic acid (IPA) . IPA is a metabolite produced exclusively by the gut microbiota from dietary tryptophan and acts as a crucial signaling molecule in host-microbe interactions[1][2]. Its therapeutic potential has been explored in a wide range of diseases, including inflammatory bowel disease (IBD), neurodegenerative disorders like Alzheimer's disease, metabolic diseases, and infectious diseases such as tuberculosis[3][4][5][6].

This document provides a comprehensive overview of the known and potential therapeutic targets of IPA. It details the molecular mechanisms, summarizes quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways. Additionally, research into synthetic derivatives of the 3-(1H-Indol-5-yl)propanoic acid isomer, particularly as agonists for G-protein coupled receptor 40 (GPR40), will be discussed as a distinct area of investigation[7].

Primary Therapeutic Targets of Indole-3-Propionic Acid (IPA)

IPA is a pleiotropic molecule that interacts with multiple host and microbial targets. The primary and most well-characterized targets are the nuclear receptors PXR and AhR, and the mycobacterial enzyme TrpE.

Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR), encoded by the NR1I2 gene, is a master sensor of xenobiotics and endogenous metabolites, playing a critical role in regulating the expression of drug-metabolizing enzymes and transporters[8][9]. IPA has been identified as a physiological ligand for PXR[3][10].

Activation of PXR by IPA in intestinal cells initiates a signaling cascade that leads to several beneficial outcomes:

-

Enhanced Gut Barrier Function: IPA-mediated PXR activation upregulates the expression of tight junction proteins, including occludin, ZO-1, E-cadherin, and claudin-7, thereby fortifying the intestinal epithelial barrier[4][10]. This helps to maintain mucosal homeostasis[3].

-

Anti-Inflammatory Effects: PXR activation by IPA downregulates the inflammatory cytokine TNF-α[10]. This mechanism contributes to the suppression of intestinal inflammation, a key factor in diseases like IBD[11].

-

Regulation of Endothelial Function: In the vascular endothelium, the IPA-PXR axis plays a role in regulating endothelium-dependent vasodilation. PXR stimulation can reduce the expression of endothelial nitric oxide synthase (eNOS)[12][13].

Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that acts as a crucial sensor for environmental, dietary, and microbial signals[14]. It is a key regulator of immune homeostasis. IPA is a known activator of the AhR signaling pathway[4][15][16].

The interaction of IPA with AhR leads to significant immunomodulatory effects:

-

Immune Cell Regulation: AhR activation by IPA influences the function and differentiation of various immune cells. It can regulate T-helper 17 (Th17) cells, regulatory T cells (Tregs), and Type 3 innate lymphoid cells (ILC3)[15]. In sepsis models, IPA has been shown to promote macrophage phagocytosis via AhR activation[17][18].

-

Cytokine Production: In intestinal immune cells, AhR activation increases the production of Interleukin-22 (IL-22), a cytokine vital for maintaining mucosal reactivity and barrier integrity[3][15].

-

Systemic Immunity: Recent studies suggest that IPA, through AhR signaling in hematopoietic stem and progenitor cells, can modulate myelopoiesis to produce anti-inflammatory myeloid subsets, thereby fostering an anti-metastatic systemic environment[16].

Mycobacterial Tryptophan Biosynthesis

Beyond its effects on host cells, IPA exhibits direct antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb)[5][19].

-

Mechanism of Action: IPA functions as an allosteric inhibitor of anthranilate synthase (TrpE) , a key enzyme in the essential tryptophan biosynthesis pathway of mycobacteria[19]. As a structural analog of tryptophan, IPA mimics the natural feedback inhibition mechanism of the pathway, effectively blocking the production of this vital amino acid and inhibiting bacterial growth[19][20]. This represents a novel antibiotic mechanism targeting amino acid biosynthesis[19].

Other Investigated and Potential Targets

G-Protein Coupled Receptor 40 (GPR40)

While IPA's primary targets are PXR and AhR, synthetic derivatives of its isomer, 3-(2-aryl-1H-indol-5-yl)propanoic acid , have been developed as potent agonists for the G-protein coupled receptor 40 (GPR40)[7].

-

Therapeutic Relevance: GPR40 is abundantly expressed in pancreatic β-cells and is a key target for the treatment of type 2 diabetes, as its activation enhances glucose-stimulated insulin secretion (GSIS)[7]. The development of these indole-5-propanoic acid derivatives highlights a distinct therapeutic avenue for this structural scaffold[7].

Direct Antioxidant Activity (Radical Scavenging)

IPA is a highly potent neuroprotective antioxidant that scavenges hydroxyl radicals[3]. Its potency in this regard is even greater than that of melatonin. A key advantage of IPA is that it scavenges radicals without generating reactive, pro-oxidant intermediate compounds, a common issue with other antioxidants[3]. This direct chemical activity contributes to its neuroprotective effects observed in models of cerebral ischemia and Alzheimer's disease[3].

Data Presentation

Table 1: Summary of Key Therapeutic Targets for Indole Propionic Acid (IPA) and Derivatives

| Target Name | Target Class | Molecule | Key Function of Target | Outcome of Interaction | Disease Relevance |

| Pregnane X Receptor (PXR) | Nuclear Receptor | IPA | Xenobiotic sensing, regulation of metabolism and inflammation | Activation, leading to enhanced gut barrier, reduced inflammation (↓TNF-α)[3][4][10] | Inflammatory Bowel Disease, Gut Homeostasis |

| Aryl Hydrocarbon Receptor (AhR) | Transcription Factor | IPA | Environmental sensing, immune regulation | Activation, leading to immune cell modulation (↑IL-22, Treg/Th17 regulation)[3][15] | Inflammatory Bowel Disease, Sepsis, Cancer[16][17] |

| Anthranilate Synthase (TrpE) | Enzyme | IPA | Tryptophan biosynthesis in mycobacteria | Allosteric inhibition, blocking bacterial growth[19] | Tuberculosis |

| G-Protein Coupled Receptor 40 (GPR40) | GPCR | 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives | Regulation of insulin secretion | Agonism, enhancing glucose-stimulated insulin secretion[7] | Type 2 Diabetes |

| Hydroxyl Radicals | Reactive Oxygen Species | IPA | Oxidative damage | Direct scavenging[3] | Neurodegenerative Diseases (e.g., Alzheimer's) |

Table 2: Quantitative Activity Data for Indole Propanoic Acid Derivatives

Note: The following data pertains to synthetic derivatives of this compound, not the microbiota-derived IPA.

| Compound ID | Target | Assay Type | Measured Activity (EC₅₀) | Reference |

| 8o | GPR40 | NFAT Reporter Assay | 9.4 nM | [7] |

| 8i | GPR40 | NFAT Reporter Assay | 37.8 nM | [7] |

| 8h | GPR40 | NFAT Reporter Assay | 58.6 nM | [7] |

Signaling Pathways and Mechanism Visualizations

Caption: IPA activation of the PXR signaling pathway in intestinal epithelial cells.

Caption: IPA-mediated activation of the AhR pathway leading to immunomodulation.

Caption: Mechanism of IPA inhibiting the mycobacterial tryptophan synthesis pathway.

Experimental Protocols

This section details methodologies cited for investigating the therapeutic targets of IPA and its derivatives.

Receptor Activation and Reporter Gene Assays

-

Objective: To determine if a compound acts as a ligand (agonist or antagonist) for a specific nuclear receptor or GPCR and to quantify its potency.

-

Methodology:

-

Cell Culture: Host cells (e.g., HepG2, MIN-6 insulinoma cells) are cultured. These cells are transiently transfected with plasmids.[7][8].

-

Plasmids: Transfection typically includes:

-

An expression vector for the target receptor (e.g., hPXR, GPR40).

-

A reporter plasmid containing a promoter with response elements for the receptor (e.g., CYP3A4 promoter for PXR, NFAT response elements for GPR40) upstream of a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., IPA, synthetic derivatives).

-

Lysis and Measurement: After incubation, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

-

Data Generated: Dose-response curves are generated to calculate EC₅₀ (potency) and efficacy values, indicating the compound's ability to activate the receptor pathway[7].

Mammalian Two-Hybrid Assay

-

Objective: To confirm a direct protein-protein interaction, such as between a nuclear receptor and a co-activator or co-repressor, in response to ligand binding[10].

-

Methodology:

-

Plasmid Construction: Two hybrid plasmids are created:

-

"Bait" Plasmid: Fuses the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) to the target protein (e.g., PXR).

-

"Prey" Plasmid: Fuses the activation domain (AD) of the transcription factor (e.g., VP16) to the interacting partner (e.g., a coactivator like SRC-1).

-

-

Transfection: Host cells are co-transfected with the bait, prey, and a reporter plasmid containing the upstream activating sequence for the DBD (e.g., UAS for GAL4) linked to a reporter gene.

-

Compound Treatment: Cells are treated with the test ligand. If the ligand induces interaction between the bait and prey proteins, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives reporter expression.

-

-

Data Generated: A quantitative measure of ligand-dependent protein-protein interaction[10].

In Vivo Animal Models

-

Objective: To evaluate the physiological effects of a compound in a whole-organism context, modeling a specific disease state.

-

A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model:

-

Purpose: To model inflammatory bowel disease[11].

-

Protocol: Mice (including wild-type and knockout strains like Nr1i2-/-) are administered DSS in their drinking water for a set period (e.g., 5-7 days) to induce acute colitis. Test compounds like IPA can be administered orally or via other routes before, during, or after DSS challenge.

-

Endpoints: Disease activity index (weight loss, stool consistency, bleeding), colon length, histological scoring of inflammation and tissue damage, and gene/protein expression analysis of inflammatory markers[11].

-

-

B. Cecal Ligation and Puncture (CLP) Sepsis Model:

-

Protocol: Under anesthesia, the cecum of a mouse is exposed, ligated below the ileocecal valve, and punctured with a needle to induce leakage of gut contents into the peritoneum, causing infection. IPA can be administered prior to the procedure.

-

Endpoints: Survival rates, clinical severity scores, bacterial load in blood and organs, and levels of inflammatory cytokines[17][18].

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology:

-

Preparation: A standardized inoculum of the target microbe (e.g., M. tuberculosis, Candida albicans) is prepared[19][21].

-

Serial Dilution: The test compound (IPA) is serially diluted in microtiter plates containing appropriate growth medium.

-

Inoculation & Incubation: Each well is inoculated with the microbe and incubated under optimal growth conditions for a specified period.

-

Reading: The plates are visually inspected or read with a spectrophotometer to determine the lowest compound concentration that inhibited growth.

-

-

Data Generated: The MIC value, a quantitative measure of the compound's antimicrobial potency[21].

Conclusion

3-(1H-Indol-3-yl)propanoic acid (IPA) is a paradigmatic example of a gut microbial metabolite with profound and diverse effects on host physiology. Its primary therapeutic targets—the nuclear receptors PXR and AhR, and the mycobacterial enzyme TrpE—position it as a promising polypharmacological agent. Through PXR and AhR, IPA is a key regulator of gut barrier integrity and immune homeostasis, with direct implications for inflammatory and autoimmune diseases. Its unique allosteric inhibition of a crucial mycobacterial enzyme provides a novel avenue for antibiotic development against tuberculosis. Furthermore, the exploration of synthetic isomers, such as this compound derivatives for GPR40, broadens the therapeutic landscape for the indole propanoic acid scaffold into metabolic diseases. The continued elucidation of these targets and their associated pathways will be critical for translating the therapeutic potential of this host-microbe signaling molecule into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 4. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Propionic Acid: a Small Molecule Links between Gut Microbiota and Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioengineer.org [bioengineer.org]

- 17. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

The Role of 3-(1H-Indol-5-YL)propanoic Acid in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-Indol-5-YL)propanoic acid, more commonly known as Indole-3-propionic acid (IPA), is a gut microbiota-derived metabolite of tryptophan that has emerged as a significant modulator of host metabolism.[1][2] Accumulating evidence highlights its protective role against a spectrum of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2] This technical guide provides an in-depth overview of the current understanding of IPA's function in metabolic health, detailing its mechanisms of action, summarizing key quantitative findings, and providing exemplar experimental protocols for its study.

Introduction

The intricate interplay between the gut microbiota and host metabolism is a frontier of medical research. Microbial metabolites, in particular, are recognized as critical signaling molecules that can influence physiological and pathological processes.[1] IPA is exclusively produced by specific gut bacteria, such as Clostridium sporogenes, through the metabolism of dietary tryptophan.[3] Its circulating levels are influenced by diet, particularly fiber intake, and have been inversely correlated with the risk of developing metabolic disorders.[1] This guide will explore the multifaceted role of IPA, from its impact on cellular signaling pathways to its systemic effects on glucose and lipid homeostasis.

Molecular Mechanisms of Action

IPA exerts its biological effects through various mechanisms, primarily centered on its anti-inflammatory, antioxidant, and barrier-preserving properties.

Activation of Xenobiotic Receptors

IPA is a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are crucial in maintaining gut homeostasis and regulating inflammatory responses.[4][5]

-

Pregnane X Receptor (PXR): Activation of PXR by IPA in intestinal cells enhances the gut barrier function by inducing the expression of tight junction proteins.[5] This reduces the translocation of bacterial endotoxins, such as lipopolysaccharide (LPS), into the bloodstream, thereby mitigating systemic inflammation.[6]

-

Aryl Hydrocarbon Receptor (AhR): IPA's interaction with AhR contributes to the regulation of immune cells in the gut and has been linked to anti-inflammatory effects.[4][7]

Attenuation of Inflammatory Signaling

IPA has been demonstrated to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] By suppressing NF-κB activation, IPA reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key drivers of insulin resistance and hepatic inflammation in metabolic diseases.[1][6][9]

Antioxidant Activity

IPA is a potent scavenger of hydroxyl radicals, surpassing the antioxidant capacity of melatonin.[7] By neutralizing reactive oxygen species (ROS), IPA protects cells from oxidative stress, a common feature in the pathogenesis of metabolic disorders.

Quantitative Data on the Effects of IPA in Metabolic Diseases

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of IPA on various metabolic parameters.

Table 1: Effects of IPA on Glucose Metabolism and Type 2 Diabetes Risk

| Parameter | Model/Study Population | IPA Concentration/Dosage | Key Findings | Reference(s) |

| Type 2 Diabetes Risk | Finnish Diabetes Prevention Study | Higher serum IPA | Associated with a lower likelihood of developing T2D. | [10] |

| Fasting Blood Glucose | Sprague-Dawley rats | Mean intake of 27.3 mg/kg/day for 6 weeks | Significantly lowered fasting blood glucose by 0.42 mM. | [2] |

| Insulin Levels | Sprague-Dawley rats | Mean intake of 27.3 mg/kg/day for 6 weeks | Reduced fasting plasma insulin levels. | [2] |

| HOMA-IR | Sprague-Dawley rats | Mean intake of 27.3 mg/kg/day for 6 weeks | Reduced HOMA index of insulin resistance. | [2] |

| Insulin Secretion | Individuals with impaired glucose tolerance | Higher serum IPA | Associated with better insulin secretion. | [10] |

Table 2: Effects of IPA on Lipid Metabolism, Obesity, and NAFLD

| Parameter | Model/Study Population | IPA Concentration/Dosage | Key Findings | Reference(s) |

| Body Weight Gain | High-fat diet-fed mice | 20 mg/kg/day (oral gavage) | Significantly reduced HFD-induced body weight gain. | [2] |

| Serum Total Cholesterol | High-fat diet-fed mice | 20 mg/kg/day (oral gavage) | Reduced serum total cholesterol levels. | [2] |

| Serum LDL-c | High-fat diet-fed mice | 20 mg/kg/day (oral gavage) | Reduced serum LDL-c levels. | [2] |

| Serum Triglycerides | High-fat diet-fed mice | 20 mg/kg/day (oral gavage) | Reduced serum triglyceride levels. | [2] |

| Hepatic Steatosis | High-fat diet-fed rats | 20 mg/kg/day for 8 weeks | Improved hepatic steatosis. | [3] |

| Liver Fibrosis | LX-2 cells (in vitro) | 100 µM | Reduced activation of hepatic stellate cells. | [2] |

Table 3: Effects of IPA on Inflammation and Gut Barrier Function

| Parameter | Model/Study Population | IPA Concentration/Dosage | Key Findings | Reference(s) |

| Serum hsCRP | High-risk individuals (DPS) | Higher serum IPA | Negatively correlated with hsCRP concentrations. | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-induced macrophages | Dose-dependent | Inhibited the expression of pro-inflammatory cytokines. | [1][6] |

| Intestinal Permeability | High-fat diet-fed mice | 20 mg/kg/day | Attenuated intestinal permeability. | [2] |

| Tight Junction Proteins (ZO-1, Occludin) | NCM460 cells | >0.5 mM | Upregulated the expression of tight junction proteins. | [9][11] |

| Plasma Endotoxin | High-fat diet-fed rats | 20 mg/kg/day | Reduced plasma endotoxin levels. | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by IPA.

Caption: IPA signaling pathways in metabolic health.

Experimental Workflows

The following diagram outlines a typical experimental workflow for studying the effects of IPA in a diet-induced obesity mouse model.

Caption: Workflow for in-vivo IPA studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IPA.

In Vivo Model: High-Fat Diet-Induced Obesity in Mice

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Diet: Mice are fed a high-fat diet (HFD), typically 45-60% kcal from fat, for 8-12 weeks to induce obesity and metabolic dysfunction. A control group is fed a standard chow diet.[3][12]

-

IPA Administration: IPA is dissolved in a vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) and administered daily by oral gavage at a dose of 20 mg/kg body weight. The control group receives the vehicle alone.[3][12]

-

Monitoring: Body weight and food intake are monitored weekly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed at baseline and at the end of the treatment period.

-

Sample Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma lipids, glucose, insulin, and inflammatory cytokines. Tissues such as the liver, adipose tissue, and intestine are harvested for histological analysis, gene expression (qRT-PCR), and protein expression (Western blot).[12]

In Vitro Model: IPA Treatment of Hepatocytes

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: To mimic lipotoxicity, cells are often pre-treated with a saturated fatty acid like palmitate. Subsequently, cells are treated with varying concentrations of IPA (e.g., 10, 50, 100 µM) for 24-48 hours.[13]

-

Lipid Accumulation Assay: Cells are stained with Oil Red O to visualize and quantify intracellular lipid droplets.

-

Gene Expression Analysis: RNA is extracted from the cells, and qRT-PCR is performed to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).[2]

Quantification of IPA in Plasma using LC-MS/MS

-

Sample Preparation: Plasma samples are thawed on ice. Proteins are precipitated by adding a solution of methanol or acetonitrile, often containing an internal standard (e.g., deuterated IPA). Samples are then centrifuged, and the supernatant is collected for analysis.[1][14]

-

Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for IPA and the internal standard are monitored for quantification.[1]

Western Blot for Tight Junction Proteins

-

Protein Extraction: Intestinal tissue or cultured intestinal epithelial cells (e.g., Caco-2) are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin, claudin-1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[16]

Conclusion and Future Directions

This compound is a promising gut microbiota-derived metabolite with significant potential for the prevention and treatment of metabolic diseases. Its multifaceted mechanisms of action, including the activation of PXR and AhR, inhibition of NF-κB signaling, and potent antioxidant effects, underscore its importance in maintaining metabolic homeostasis. The quantitative data from both human and animal studies consistently point towards a protective role for IPA.

Future research should focus on elucidating the precise bacterial species and enzymatic pathways responsible for IPA production in the human gut. Furthermore, well-designed clinical trials are necessary to establish the therapeutic efficacy and safety of IPA supplementation in patients with metabolic disorders. The development of strategies to modulate the gut microbiota to enhance endogenous IPA production represents an exciting and novel therapeutic avenue. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the promising role of this unique metabolite in the fight against metabolic diseases.